molecular formula C11H12F4N2O3 B7410587 3-(2-Azetidinylmethoxy)-2-Fluoropyridine 2,3-Dihydroxysuccinate (1:1)

3-(2-Azetidinylmethoxy)-2-Fluoropyridine 2,3-Dihydroxysuccinate (1:1)

Cat. No.: B7410587
M. Wt: 296.22 g/mol
InChI Key: OULMWSWVQAUOSJ-FJXQXJEOSA-N
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Description

3-(2-Azetidinylmethoxy)-2-Fluoropyridine 2,3-Dihydroxysuccinate (1:1) is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a fluorine atom and an azetidinylmethoxy group, paired with a dihydroxysuccinate moiety in a 1:1 ratio.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Azetidinylmethoxy)-2-Fluoropyridine 2,3-Dihydroxysuccinate typically involves multiple steps, starting with the preparation of the azetidinylmethoxy and fluoropyridine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include fluorinating agents, azetidine derivatives, and various solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-Azetidinylmethoxy)-2-Fluoropyridine 2,3-Dihydroxysuccinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.

    Substitution: The fluorine atom and other substituents on the pyridine ring can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

3-(2-Azetidinylmethoxy)-2-Fluoropyridine 2,3-Dihydroxysuccinate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Azetidinylmethoxy)-2-Fluoropyridine 2,3-Dihydroxysuccinate involves its interaction with specific molecular targets and pathways. The azetidinylmethoxy group and fluorine atom play crucial roles in binding to target sites, influencing the compound’s biological activity. The dihydroxysuccinate moiety may also contribute to its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Azetidinylmethoxy)-2-Chloropyridine: Similar structure but with a chlorine atom instead of fluorine.

    3-(2-Azetidinylmethoxy)-2-Bromopyridine: Contains a bromine atom instead of fluorine.

    3-(2-Azetidinylmethoxy)-2-Iodopyridine: Features an iodine atom in place of fluorine.

Uniqueness

3-(2-Azetidinylmethoxy)-2-Fluoropyridine 2,3-Dihydroxysuccinate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its halogenated analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O.C2HF3O2/c10-9-8(2-1-4-12-9)13-6-7-3-5-11-7;3-2(4,5)1(6)7/h1-2,4,7,11H,3,5-6H2;(H,6,7)/t7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULMWSWVQAUOSJ-FJXQXJEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1COC2=C(N=CC=C2)F.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]1COC2=C(N=CC=C2)F.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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